molecular formula C10H10BrIO3 B15091026 Ethyl 3-bromo-5-iodo-4-methoxybenzoate

Ethyl 3-bromo-5-iodo-4-methoxybenzoate

Cat. No.: B15091026
M. Wt: 384.99 g/mol
InChI Key: STEDXAHXGODSAR-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-iodo-4-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, iodine, and methoxy groups attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-5-iodo-4-methoxybenzoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The starting material, 3-bromo-5-iodo-4-methoxybenzoic acid, can be prepared through halogenation reactions involving bromine and iodine sources .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-iodo-4-methoxybenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are employed in cross-coupling reactions.

Major Products Formed

Scientific Research Applications

Ethyl 3-bromo-5-iodo-4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-5-iodo-4-methoxybenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways and targets involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-bromo-5-iodo-4-methoxybenzoate is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and potential for diverse chemical transformations. The methoxy group also adds to its versatility in synthetic applications.

Properties

Molecular Formula

C10H10BrIO3

Molecular Weight

384.99 g/mol

IUPAC Name

ethyl 3-bromo-5-iodo-4-methoxybenzoate

InChI

InChI=1S/C10H10BrIO3/c1-3-15-10(13)6-4-7(11)9(14-2)8(12)5-6/h4-5H,3H2,1-2H3

InChI Key

STEDXAHXGODSAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)I)OC)Br

Origin of Product

United States

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